

Spectral Data Analysis of Fmoc-L-2-Pyridylalanine: A Technical Guide

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Compound of Interest

Compound Name: *Fmoc-L-2-Pyridylalanine*

Cat. No.: *B068737*

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Introduction

Fmoc-L-2-Pyridylalanine is a derivative of the amino acid L-alanine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and a pyridyl group attached to the beta-carbon. This compound is of significant interest in peptide synthesis and drug development due to the unique properties conferred by the pyridyl moiety, which can influence peptide conformation, solubility, and potential for metal coordination. A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and structural analysis in more complex molecules.

This technical guide provides a summary of the expected spectral data for **Fmoc-L-2-Pyridylalanine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific experimental data for this compound is not readily available in the public domain, this guide compiles expected values based on the known spectral properties of its constituent functional groups and data from analogous molecules. Detailed, generalized experimental protocols for acquiring this data are also provided.

Physicochemical Properties

Property	Value
Molecular Formula	C ₂₃ H ₂₀ N ₂ O ₄
Molecular Weight	388.42 g/mol

Expected Spectral Data

The following tables summarize the anticipated spectral data for **Fmoc-L-2-Pyridylalanine**. These values are estimations based on characteristic chemical shifts and absorption frequencies of the Fmoc group, the 2-substituted pyridine ring, and the alanine backbone.

Table 1: Expected ¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
~8.5	d	Pyridyl H6
~7.8-7.9	d	Fmoc H4, H5
~7.6-7.7	t	Pyridyl H4
~7.5-7.6	d	Fmoc H1, H8
~7.3-7.4	t	Fmoc H2, H3, H6, H7
~7.1-7.2	m	Pyridyl H3, H5
~5.5-5.8	d	NH (Amide)
~4.5-4.7	m	α -CH
~4.2-4.4	m	Fmoc CH ₂
~4.1-4.2	t	Fmoc CH
~3.2-3.4	m	β -CH ₂

Table 2: Expected ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~172-175	C=O (Carboxylic acid)
~156-158	C=O (Fmoc carbamate)
~150	Pyridyl C2
~149	Pyridyl C6
~144	Fmoc C4a, C4b
~141	Fmoc C8a, C9a
~136	Pyridyl C4
~128	Fmoc C1, C8
~127	Fmoc C4, C5
~125	Fmoc C2, C3, C6, C7
~124	Pyridyl C3
~122	Pyridyl C5
~120	Fmoc C1, C8
~67-68	Fmoc CH ₂
~54-56	α -CH
~47	Fmoc CH
~38-40	β -CH ₂

Table 3: Expected IR Spectral Data

Wavenumber (cm ⁻¹)	Functional Group	Vibration
3300-2500 (broad)	O-H	Carboxylic acid stretch
~3300	N-H	Amide stretch
3100-3000	C-H	Aromatic stretch
2980-2850	C-H	Aliphatic stretch
~1740	C=O	Carbamate carbonyl stretch
~1710	C=O	Carboxylic acid carbonyl stretch
~1600, ~1480, ~1450	C=C	Aromatic ring stretch
~1580	C=N	Pyridine ring stretch
~1520	N-H	Amide II bend
~1250	C-O	Carbamate stretch
~760, ~740	C-H	Aromatic out-of-plane bend

Table 4: Expected Mass Spectrometry Data

m/z	Ion
389.15	[M+H] ⁺
411.13	[M+Na] ⁺
222.09	[Fmoc-O] ⁺
179.08	[Fluorenyl-CH ₂] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a compound such as **Fmoc-L-2-Pyridylalanine**.

NMR Spectroscopy

- Sample Preparation:
 - Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).[1]
 - Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]
- Instrument Setup:
 - The sample is placed in the NMR spectrometer.
 - The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
 - The magnetic field is shimmed to achieve homogeneity and optimal resolution.
- Data Acquisition:
 - ¹H NMR: A standard one-dimensional proton spectrum is acquired. Key parameters include the number of scans, relaxation delay, and acquisition time.
 - ¹³C NMR: A one-dimensional carbon spectrum is acquired, typically with proton decoupling. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.[1]

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[3]

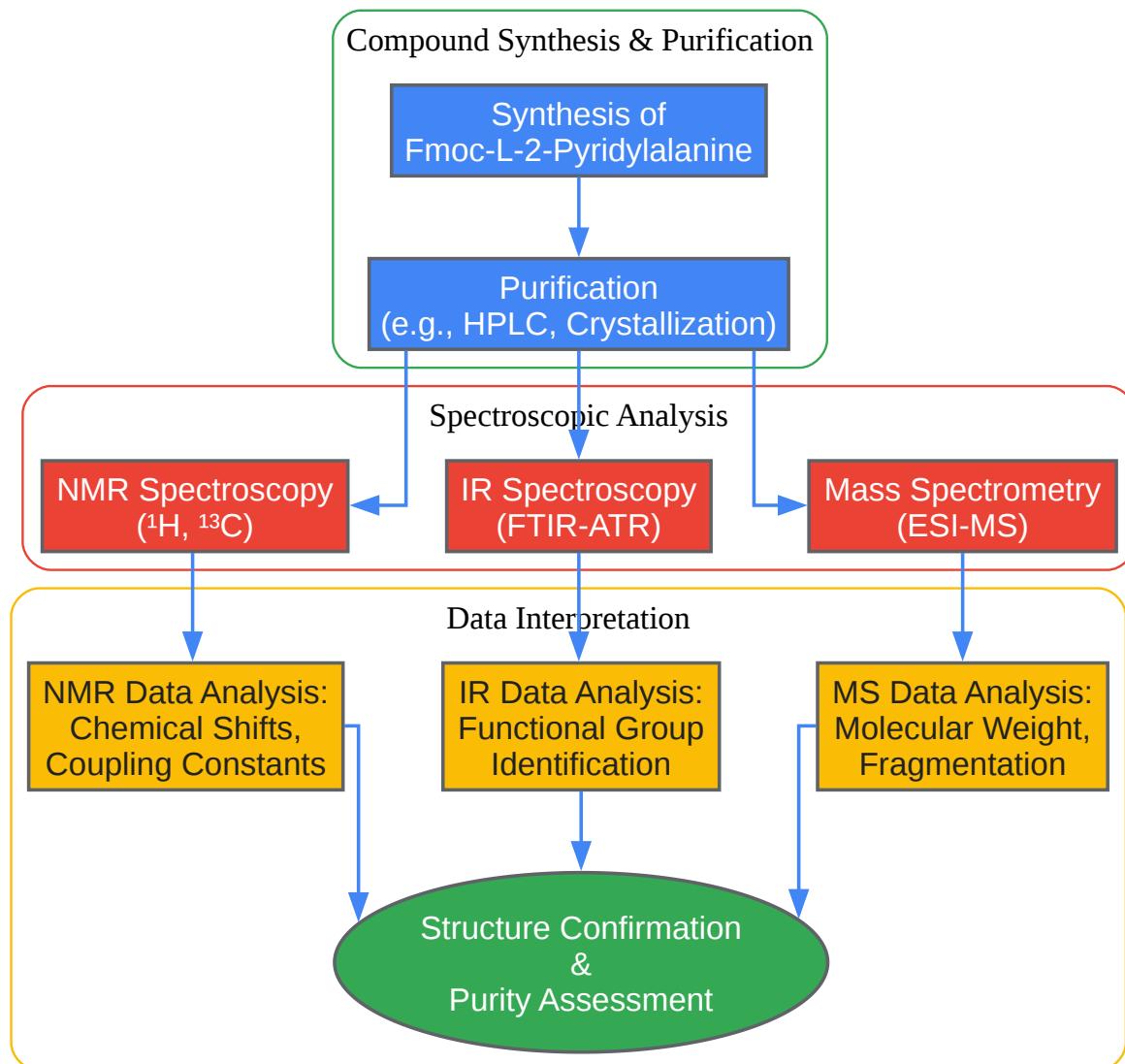
- Data Acquisition:
 - A background spectrum of the empty ATR crystal is collected.
 - The sample spectrum is then acquired.
 - The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (Electrospray Ionization - ESI)

- Sample Preparation:
 - Prepare a dilute solution of the sample (typically in the low μM to pM range) in a solvent compatible with ESI, such as a mixture of acetonitrile and water, often with a small amount of formic acid to promote protonation.[\[4\]](#)
- Instrument Setup:
 - The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system.
 - High voltage is applied to the ESI needle to generate a fine spray of charged droplets.[\[5\]](#)
- Data Acquisition:
 - As the solvent evaporates from the droplets, gas-phase ions of the analyte are formed.[\[5\]](#)
 - These ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.
 - The detector records the abundance of ions at each m/z value to generate the mass spectrum.

Workflow Visualization

The following diagram illustrates a general workflow for the spectral analysis of a synthesized chemical compound like **Fmoc-L-2-Pyridylalanine**.



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General workflow for spectral analysis.

Conclusion

While direct experimental spectral data for **Fmoc-L-2-Pyridylalanine** is not widely published, a comprehensive understanding of its expected spectral characteristics can be derived from the analysis of its constituent functional groups. The provided tables of expected NMR, IR, and Mass Spec data serve as a valuable reference for researchers working with this compound.

The detailed experimental protocols offer a standardized approach to acquiring high-quality spectral data, which is essential for unambiguous structure confirmation and purity assessment in the fields of peptide chemistry and drug discovery.

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